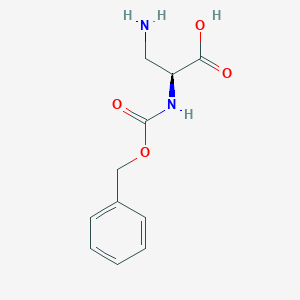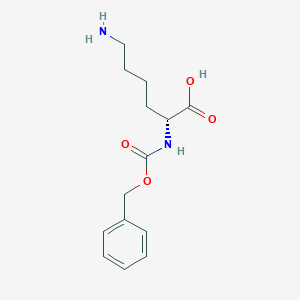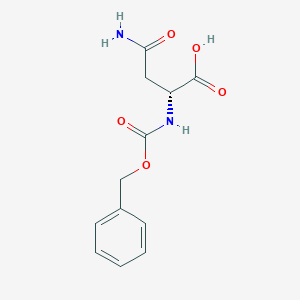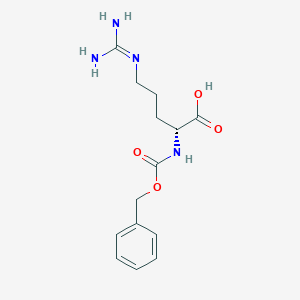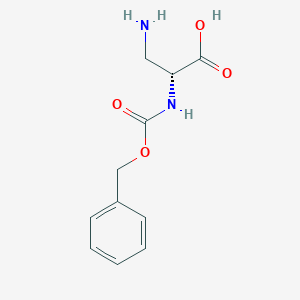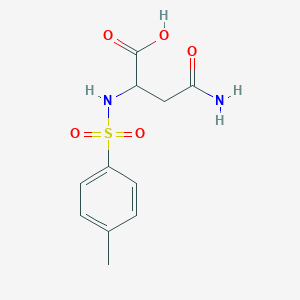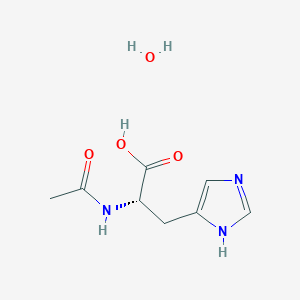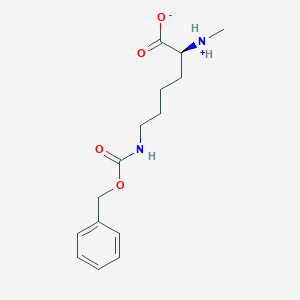
(S)-6-(((Benzyloxy)carbonyl)amino)-2-(methylamino)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains an amino acid backbone based on the “amino” and “hexanoic acid” components of the name . It also seems to have a benzyloxy carbonyl group, which is a common protecting group in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through carbonylation reactions . These reactions are atom-efficient and can convert a variety of substrates into valuable carbonylated products .Chemical Reactions Analysis
Again, specific reactions involving this compound are not known. But, α,β-unsaturated carbonyl compounds, which this compound may be a type of, are key building blocks in organic chemistry . They can undergo a variety of reactions, including carbonylation .Aplicaciones Científicas De Investigación
Subheading Radiolabeling for Neuroprotection Studies
Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate (MMMHC) has shown promise as a neuroprotective drug. It has been successfully labeled with C-11, demonstrating high yield and purity. Positron Emission Tomography (PET) studies on rats indicated substantial accumulation of MMMHC in cortical brain areas, signifying its potential for neuroprotective applications. This also highlights its ability to cross the blood-brain barrier and localize in specific brain regions, a crucial feature for neuroprotective agents (Yu et al., 2003).
Understanding Aromatic Acid Interactions
Subheading Aromatic Acid Mixture Detection and Interaction
A study explored the detection of mixtures of homologous carboxylic acids and their interaction with unrelated compounds. It focused on how carbon-chain length impacts the mixture summation among these acids, particularly when mixed with other odorants significantly different in structure and odor character. The findings indicate that carbon-chain length not only influences summation with other carboxylic acids but also with some unrelated compounds, revealing the intricate nature of odor detection and interaction at the molecular level (Miyazawa et al., 2009).
Potential Applications in Parkinson's Disease
Subheading Therapeutic Potential in Neurodegenerative Diseases
A natural quinoline alkaloid, synthesized from deep-sea-derived fungus, demonstrated neuroprotective properties in a Caenorhabditis elegans Parkinson's disease model. This compound ameliorated dopaminergic neurodegeneration and restored behavioral defects induced by neurotoxins. It modulated the formation of neurotoxic α-synuclein oligomers, suggesting its potential as a therapeutic agent for Parkinson's disease (Lee et al., 2022).
Safety And Hazards
Propiedades
IUPAC Name |
(2S)-2-(methylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-16-13(14(18)19)9-5-6-10-17-15(20)21-11-12-7-3-2-4-8-12/h2-4,7-8,13,16H,5-6,9-11H2,1H3,(H,17,20)(H,18,19)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDYEFFDBXIBKT-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-6-(((Benzyloxy)carbonyl)amino)-2-(methylamino)hexanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


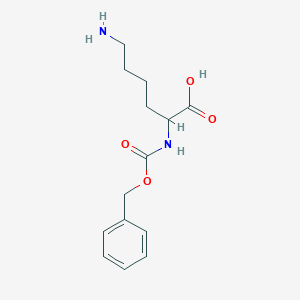
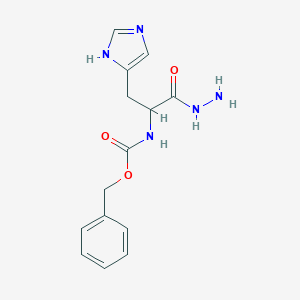
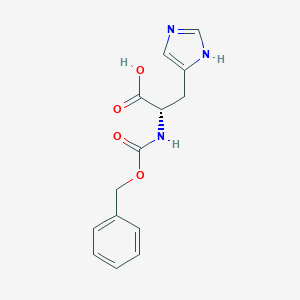
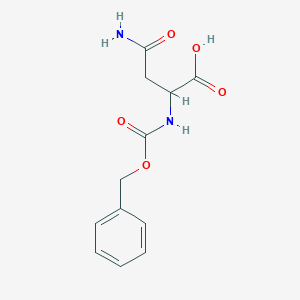
![L-Arginine, N2-[(phenylmethoxy)carbonyl]-](/img/structure/B554791.png)
